molecular formula C23H30FN3 B602175 Blonanserin Impurity 6 CAS No. 132810-83-4

Blonanserin Impurity 6

Cat. No. B602175
CAS RN: 132810-83-4
M. Wt: 367.51
InChI Key:
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Description

Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .


Synthesis Analysis

During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .

Scientific Research Applications

Innovative Method Development for Impurity Analysis

A comprehensive HPLC method was developed and validated to efficiently separate and estimate impurities in Blonanserin, including Impurity 6. This method showcases high specificity, sensitivity, and accuracy, with mean recovery rates ranging from 97% to 105%, demonstrating its effectiveness in monitoring and quantifying impurities within Blonanserin formulations. The method employs a Zorbax Bonus RP EP C18 column and a mobile phase containing pH 2.4 buffer, showcasing its ability to achieve active and efficient chromatographic separation with excellent resolution between impurities, confirming its utility for ensuring the purity and safety of Blonanserin in clinical applications (Annapoorna V et al., 2021).

Enhancement of Physicochemical Properties

Research into novel crystalline forms of Blonanserin has led to the development of variants with improved solubility, dissolution rates, and stability. Through liquid-assisted grinding with coformers, multiple blonanserin salts and a cocrystal were created, providing insights into the physicochemical enhancement of the drug. This research not only advances the understanding of Blonanserin's properties but also opens pathways for developing more effective and stable pharmaceutical formulations, potentially improving therapeutic outcomes for patients with schizophrenia (D. Maddileti et al., 2014).

Pharmacokinetic Evaluation and Dose Optimization

The development of a Blonanserin transdermal patch has been a significant advancement, offering an alternative delivery system for patients with schizophrenia. Population pharmacokinetic analysis and simulations based on clinical data have provided insights into the pharmacokinetics of Blonanserin, enabling the estimation of dopamine D2 receptor occupancy and facilitating the optimization of dosing schedules. This research supports the clinical application of the Blonanserin patch, highlighting its potential for stable plasma concentrations and improved tolerability, thereby enhancing patient compliance and treatment outcomes (Atsushi Kitamura et al., 2021).

Safety And Hazards

Blonanserin Impurity 6 is not considered a hazardous compound . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Blonanserin Impurity 6 involves the reaction of 4-(4-fluorophenyl)piperidine with 1-(2-methoxyphenyl)piperazine in the presence of potassium carbonate and 1,4-dioxane as a solvent.", "Starting Materials": [ "4-(4-fluorophenyl)piperidine", "1-(2-methoxyphenyl)piperazine", "potassium carbonate", "1,4-dioxane" ], "Reaction": [ "Add 4-(4-fluorophenyl)piperidine and 1-(2-methoxyphenyl)piperazine to a round bottom flask", "Add potassium carbonate and 1,4-dioxane as a solvent to the flask", "Stir the mixture at room temperature for 24 hours", "Extract the mixture with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the resulting solid by recrystallization using a suitable solvent" ] }

CAS RN

132810-83-4

Product Name

Blonanserin Impurity 6

Molecular Formula

C23H30FN3

Molecular Weight

367.51

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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